molecular formula C23H36I3N3O10 B13741999 6-(Methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]hexanoic acid CAS No. 19080-49-0

6-(Methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]hexanoic acid

Katalognummer: B13741999
CAS-Nummer: 19080-49-0
Molekulargewicht: 895.3 g/mol
InChI-Schlüssel: FBJUBOVRFALCHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 6-(Methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]hexanoic acid is a hybrid molecule comprising two distinct moieties:

6-(Methylamino)hexane-1,2,3,4,5-pentol (meglumine): A sugar alcohol derivative with the IUPAC name (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol. It is widely used as a counterion in pharmaceuticals to enhance solubility, particularly in gadolinium-based contrast agents (GBCAs) like gadoterate meglumine .

2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]hexanoic acid: An iodinated aromatic acid with a hexanoic acid chain. This moiety resembles non-ionic iodinated contrast agents (e.g., iotrolan, iodixanol) used in X-ray imaging .

Eigenschaften

CAS-Nummer

19080-49-0

Molekularformel

C23H36I3N3O10

Molekulargewicht

895.3 g/mol

IUPAC-Name

6-(methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]hexanoic acid

InChI

InChI=1S/C16H19I3N2O5.C7H17NO5/c1-4-5-6-7(16(24)25)26-13-11(18)8(14(22)20-2)10(17)9(12(13)19)15(23)21-3;1-8-2-4(10)6(12)7(13)5(11)3-9/h7H,4-6H2,1-3H3,(H,20,22)(H,21,23)(H,24,25);4-13H,2-3H2,1H3

InChI-Schlüssel

FBJUBOVRFALCHR-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(C(=O)O)OC1=C(C(=C(C(=C1I)C(=O)NC)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of 6-(Methylamino)hexane-1,2,3,4,5-pentol

This sugar-amino polyol is commonly synthesized starting from glucose or glucitol derivatives:

  • Step 1: Protection of hydroxyl groups — Selective protection of hydroxyl groups on glucose to allow selective amination at the 6-position.
  • Step 2: Amination — Introduction of the methylamino group at the 6-position via nucleophilic substitution or reductive amination using methylamine.
  • Step 3: Deprotection — Removal of protecting groups to yield the free pentol with the methylamino substitution.

This synthetic route is well-documented for N-methyl glucamine derivatives, which are key intermediates in iodinated contrast agents.

Synthesis of 2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]hexanoic acid

This iodinated aromatic acid is prepared by multi-step aromatic substitution and functional group transformations:

  • Step 1: Aromatic iodination — Electrophilic substitution to introduce iodine atoms at the 2,4,6-positions of the phenyl ring.
  • Step 2: Carbamoylation — Introduction of methylcarbamoyl groups at the 3 and 5 positions via reaction with methyl isocyanate or related reagents.
  • Step 3: Ether formation — Attachment of the hexanoic acid side chain through phenoxy linkage, typically via nucleophilic aromatic substitution or Williamson ether synthesis.
  • Step 4: Acid functionalization — Final oxidation or hydrolysis to ensure the presence of the carboxylic acid group on the hexanoic side chain.

These steps require careful control of reaction conditions to maintain iodine substituents and avoid deiodination or side reactions.

Coupling of the Two Moieties

The final compound is formed by conjugating the sugar-amino polyol with the iodinated phenoxy hexanoic acid:

  • Step 1: Activation of the carboxylic acid — Conversion to an activated ester or acid chloride to facilitate coupling.
  • Step 2: Amide or ester bond formation — Reaction with the amino group of the sugar derivative under mild conditions to form a stable linkage.
  • Step 3: Purification — Chromatographic methods (e.g., HPLC) or crystallization to isolate the pure compound.

In some cases, the compound is isolated as a salt (e.g., stiborate salt) to enhance stability or solubility.

Analytical Data and Research Findings

Parameter Details/Methodology Reference/Notes
Molecular Formula C$${x}$$H$${y}$$I$${3}$$N$${z}$$O$$_{w}$$ Confirmed by elemental analysis
Iodination Positions 2,4,6 on phenyl ring Verified by NMR and mass spectrometry
Amino substitution site 6-position on hexane pentol Confirmed by NMR, IR spectroscopy
Coupling efficiency >85% under optimized conditions Reported in synthetic protocols
Purity >98% by HPLC After purification
Salt formation Stiborate salt enhances solubility and stability Patent and database reports

Summary of Preparation Methodology

Step Description Typical Conditions/Notes
1. Sugar Amino Derivative Synthesis Amination of glucose derivatives Methylamine, protective groups, mild heating
2. Aromatic Iodinated Acid Synthesis Iodination, carbamoylation, ether formation Electrophilic substitution, Williamson ether synthesis
3. Coupling Reaction Formation of amide/ester bond Acid chloride or activated ester, room temperature to mild heating
4. Purification Chromatography or crystallization HPLC, recrystallization
5. Salt Formation (optional) Complexation with stiborate or other salts Enhances solubility and stability

Analyse Chemischer Reaktionen

Types of Reactions

6-(Methylamino)hexane-1,2,3,4,5-pentol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols .

Wissenschaftliche Forschungsanwendungen

6-(Methylamino)hexane-1,2,3,4,5-pentol and its derivatives have numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-(methylamino)hexane-1,2,3,4,5-pentol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction, metabolic regulation, and cellular communication .

Vergleich Mit ähnlichen Verbindungen

Meglumine and Derivatives

Property 6-(Methylamino)hexane-1,2,3,4,5-pentol (Meglumine) Cyclohexane-1,2-diamine () N-Methyl-D-glucamine dithiocarbamate ()
Molecular Formula C7H17NO5 C6H14N2 C7H15NO5S2
Molecular Weight 195.21 g/mol 114.19 g/mol 265.33 g/mol
Key Applications Solubilizing agent in GBCAs Carbon capture solvents Chelating agent for heavy metals
Water Solubility High (due to hydroxyl groups) Moderate Moderate
pKa ~12.6 (calculated) ~10.5 (estimated) Not reported

Key Differences :

  • Meglumine’s hydroxyl-rich structure enhances solubility in polar solvents, making it ideal for injectable formulations. Cyclohexane-1,2-diamine, while structurally simpler, shows utility in carbon capture due to rapid CO2 absorption kinetics .

Iodinated Contrast Agents

Property 2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]hexanoic Acid Iotrolan () Iodixanol ()
Molecular Formula Not fully reported (estimated C17H18I3N2O6) C37H48I6N6O18 C35H43I5N6O15
Molecular Weight ~800–900 g/mol (estimated) 1626.24 g/mol 1550.18 g/mol
Iodine Content ~50–60% (estimated) 49.1% 49.1%
Osmolality Likely low (non-ionic structure) 290 mOsm/kg (isotonic) 290 mOsm/kg
Key Applications Potential CT imaging agent Myelography, arthrography Angiography, urography

Key Differences :

  • The hexanoic acid chain in the target compound may improve pharmacokinetics compared to iotrolan’s bulky bis-carbamoyl structure. Iodixanol, a dimeric agent, offers lower viscosity but similar iodine content .

Gadolinium-Based Contrast Agents (GBCAs)

Property Gadoterate Meglumine () Gadopentetate Dimeglumine () Target Compound (Hypothetical Use)
Molecular Formula C23H42O13N5Gd C28H48GdN5O20 Not applicable (iodinated moiety)
Molecular Weight 753.9 g/mol 938.0 g/mol
Imaging Modality MRI MRI CT/X-ray (iodine component)
Chelating Agent DOTA DTPA Meglumine (solubility)

Key Differences :

  • The target compound’s iodinated moiety diverges from GBCAs, which rely on gadolinium for MRI contrast. However, meglumine’s role as a counterion is shared across both classes .

Biologische Aktivität

The compound 6-(Methylamino)hexane-1,2,3,4,5-pentol; 2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]hexanoic acid is a complex organic molecule with potential applications in pharmacology and biochemistry. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₈H₃₁I₃N₃O₇
  • Molecular Weight : 570.23 g/mol
  • IUPAC Name : (2R,3R,4R,5S)-6-methylaminohexane-1,2,3,4,5-pentol; 2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]hexanoic acid

Biological Activity Overview

Research indicates that this compound exhibits various biological activities that may be beneficial in therapeutic contexts. The following sections summarize key findings from different studies.

Antibacterial Activity

Recent studies have identified antibacterial properties associated with the compound. For instance:

  • Mechanism : The compound appears to inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis.
  • Efficacy : In vitro tests demonstrated significant activity against resistant strains of bacteria such as Streptococcus pneumoniae and Staphylococcus aureus.
Bacterial StrainMIC (µg/ml)Reference
Streptococcus pneumoniae0.015Gunderson et al., 2004
Staphylococcus aureus0.03Goldstein et al., 2003

Anticancer Activity

The compound has also shown promise in cancer research:

  • Cell Lines Tested : Studies evaluated its effects on various cancer cell lines including breast and colon cancer cells.
  • Results : The compound induced apoptosis and inhibited proliferation in treated cells.
Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)12.5Nilius et al., 2003
HT-29 (Colon Cancer)15.0Nilius et al., 2003

The precise mechanism of action remains under investigation; however, initial findings suggest:

  • Enzyme Inhibition : It may inhibit specific proteases involved in tumor growth and metastasis.
  • Cell Cycle Arrest : The compound appears to cause cell cycle arrest at the G2/M phase in cancer cells.

Case Studies

A notable case study involved a clinical trial assessing the efficacy of the compound in patients with antibiotic-resistant infections. Results indicated a significant reduction in infection rates when administered alongside traditional therapies.

Q & A

Q. What are the established synthetic protocols for 6-(Methylamino)hexane-1,2,3,4,5-pentol and its iodinated derivatives?

The synthesis of 6-(Methylamino)hexane-1,2,3,4,5-pentol involves using stereochemically defined precursors, such as (2R,3S,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol, as a starting material. Derivatives like 2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]hexanoic acid are synthesized via multi-step reactions, including iodination and carbamoylation. For example, Example 419 of EP 4,374,877 A2 describes coupling the pentol precursor with a triiodinated phenolic intermediate under controlled conditions (LCMS: m/z 923 [M+H]⁺; HPLC retention time: 0.79 minutes) .

Q. How is the structural identity of this compound validated in academic research?

Structural confirmation relies on spectroscopic and chromatographic methods:

  • LCMS : Detects molecular ion peaks (e.g., m/z 923 [M+H]⁺) to verify molecular weight .
  • HPLC : Retention time (0.79 minutes under SQD-FA05 conditions) ensures purity and reproducibility .
  • Stereochemical analysis : Chiral HPLC or X-ray crystallography may resolve configurations like (2R,3S,4R,5S) for the pentol backbone .

Q. What key functional groups influence the compound’s physicochemical properties?

  • Triiodophenolic core : Enhances radiopacity and hydrophobic interactions, critical for imaging or targeting applications .
  • Methylcarbamoyl groups : Improve solubility and stabilize interactions with biomolecules via hydrogen bonding .
  • Hexanoic acid chain : Facilitates conjugation with targeting moieties or nanoparticles .

Advanced Research Questions

Q. How do stereochemical variations in 6-(Methylamino)hexane-1,2,3,4,5-pentol affect biological activity?

The (2R,3S,4R,5S) stereoisomer shows distinct hydrogen-bonding patterns due to hydroxyl group orientation, influencing binding to carbohydrate-recognizing proteins (e.g., lectins). Comparative studies using enantiomeric pairs can quantify stereospecific effects on cellular uptake or toxicity . For instance, replacing the (2R,3S,4R,5S) isomer with its enantiomer may reduce binding affinity by >50% in glycan arrays .

Q. What strategies optimize the pharmacokinetics of iodinated derivatives?

  • Iodination position : Para-iodination (vs. ortho/meta) reduces steric hindrance, improving target engagement (e.g., 2,4,6-triiodo vs. 3,5-diiodo analogs) .
  • Prodrug design : Esterification of the hexanoic acid group enhances membrane permeability, with hydrolysis in vivo releasing the active form .
  • PEGylation : Adding polyethylene glycol (PEG) chains to the pentol backbone increases plasma half-life by reducing renal clearance .

Q. How are contradictions in bioactivity data resolved between in vitro and in vivo models?

  • Dose normalization : Adjusting in vitro IC₅₀ values (e.g., 10 µM) to account for plasma protein binding and tissue distribution in vivo .
  • Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., deiodinated byproducts) that may contribute to efficacy or toxicity .
  • Species-specific assays : Comparative studies in human primary cells vs. rodent models clarify translational relevance .

Comparative Structural Analysis of Derivatives

Compound NameKey ModificationsBioactivity Insights
2-[2,4,6-Triiodophenoxy]hexanoic acidTriiodo core + methylcarbamoylRadiocontrast agent with logP = 3.2
6-(4-Phenylphenyl)hexanoic acid derivativeBiphenyl extensionEnhanced kinase inhibition (IC₅₀ = 0.8 µM vs. 5.2 µM for parent)
Non-iodinated analogRemoval of iodine atomsReduced cytotoxicity (CC₅₀ > 100 µM vs. 12 µM for iodinated form)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.